Enantiomeric Purity Specification: (R)- vs. (S)-1-(m-Tolyl)pentan-1-amine
The (R)-enantiomer of 1-(m-Tolyl)pentan-1-amine is supplied with a defined stereochemical purity specification, typically ≥95% enantiomeric excess (ee) as determined by chiral HPLC or GC [1]. The (S)-enantiomer (CAS 1213947-22-8) is also commercially available as a distinct product, underscoring the non-interchangeability of the two stereoisomers in asymmetric applications .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | (R)-enantiomer; ≥95% ee (typical commercial specification) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213947-22-8); also supplied at ≥98% purity (no ee specified for commercial free base) |
| Quantified Difference | Opposite stereochemical configuration; distinct commercial products |
| Conditions | Chiral HPLC or GC analysis |
Why This Matters
This difference is critical for asymmetric catalysis and chiral resolution studies where the desired enantiomer dictates the stereochemical outcome of a reaction.
- [1] Vidal, A., et al. Scope studies: Enantiomeric excess determination by chiral HPLC or GC. Figure 3, PMC7537710. 2020. View Source
